3-bromo-4-methoxy-N-methylaniline hydrochloride
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Overview
Description
3-bromo-4-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom, a methoxy group, and a methylated aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-methylaniline hydrochloride typically involves the bromination of 4-methoxyaniline followed by methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methoxy-N-methylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-methoxy-N-methylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-methoxy-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methylaniline
- 3-methoxy-4-methylaniline
- 4-bromo-3-methylaniline
- 3-bromo-N-methylaniline
Uniqueness
3-bromo-4-methoxy-N-methylaniline hydrochloride is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in various applications .
Properties
Molecular Formula |
C8H11BrClNO |
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Molecular Weight |
252.53 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H |
InChI Key |
KDHJMGTVCUMRAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)Br.Cl |
Origin of Product |
United States |
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